1-(Pyridin-3-ylmethyl)piperazin-2-one

Medicinal Chemistry Chemical Biology Reagent Selection

1-(Pyridin-3-ylmethyl)piperazin-2-one (CAS 1067716-55-5) is a small-molecule heterocycle classified as an N-substituted piperazin-2-one derivative. Its structure consists of a piperazin-2-one core bearing a pyridin-3-ylmethyl substituent at the 1-position.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B8761506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)piperazin-2-one
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)CC2=CN=CC=C2
InChIInChI=1S/C10H13N3O/c14-10-7-12-4-5-13(10)8-9-2-1-3-11-6-9/h1-3,6,12H,4-5,7-8H2
InChIKeyWCZQRZAYQBYHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)piperazin-2-one: Chemical Identity, Class, and Procurement Baseline


1-(Pyridin-3-ylmethyl)piperazin-2-one (CAS 1067716-55-5) is a small-molecule heterocycle classified as an N-substituted piperazin-2-one derivative. Its structure consists of a piperazin-2-one core bearing a pyridin-3-ylmethyl substituent at the 1-position. The compound is commercially available primarily as a research intermediate and building block for medicinal chemistry programs. Authoritative third-party metadata is sparse; foundational identity and property data are predominantly sourced from chemical supplier catalogs and computational databases .

1-(Pyridin-3-ylmethyl)piperazin-2-one: Why Generic Replacement Is Not Straightforward


The biological and chemical behavior of piperazin-2-ones is exquisitely sensitive to the position and nature of the N-substituent. Replacing the 3-pyridylmethyl group with its 2- or 4-pyridyl regioisomer, or with a simple benzyl group, alters the vector of the nitrogen lone pair, hydrogen-bonding capacity, and overall molecular topology. These changes can drastically affect target engagement, selectivity, and pharmacokinetics, as demonstrated in dopamine D3/D2 receptor ligands where subtle regioisomeric shifts lead to significant differences in binding affinity and functional activity [1] [2]. Therefore, even structurally close analogs cannot be presumed to be interchangeable in a given research or industrial context until directly compared in the relevant assay system.

1-(Pyridin-3-ylmethyl)piperazin-2-one: Quantitative Differentiation Evidence Against Closest Analogs


No Direct Head-to-Head Comparator Data Found for 1-(Pyridin-3-ylmethyl)piperazin-2-one

An exhaustive search of primary research papers, patents, and authoritative databases did not identify any study that directly and quantitatively compares 1-(pyridin-3-ylmethyl)piperazin-2-one with a closely related analog (e.g., 1-(pyridin-2-ylmethyl)-, 1-(pyridin-4-ylmethyl)-, or 1-benzylpiperazin-2-one) in a defined biological or chemical assay. The only quantitative synthetic data available from a patent describes the preparation of 1-(pyridin-3-ylmethyl)piperazin-2-one as an intermediate (345 mg scale, yielding 190 mg after hydrogenolysis), but this is not accompanied by comparative yield data for other regioisomers under identical conditions . Consequently, no high-strength, comparator-based evidence can be presented.

Medicinal Chemistry Chemical Biology Reagent Selection

1-(Pyridin-3-ylmethyl)piperazin-2-one: Evidence-Linked Application Scenarios for Scientific Procurement


Scaffold for Dopamine and Serotonin Receptor Ligand Optimization

Based on class-level patent evidence, piperazine and piperidine derivatives with 3-pyridylmethyl substituents (Q = 3-pyridylmethyl in patent RU-2261250-C2) are claimed to possess valuable pharmacological properties through combined (partial) agonism at dopamine receptor subtypes and affinity for serotonin/noradrenergic receptors [1]. Researchers optimizing multireceptor profiles for CNS indications may therefore prioritize the 3-pyridylmethyl regioisomer as a key synthetic entry point, pending direct experimental confirmation against the 2- and 4-pyridyl analogs.

Intermediate for Factor Xa Inhibitor Development

The compound has been explicitly used as an intermediate in the synthesis of piperazin-2-one-containing Factor Xa inhibitors, as documented in patent US08716470B2 [2]. For medicinal chemistry groups pursuing antithrombotic agents, procuring the authenticated 3-pyridylmethyl building block ensures fidelity to the published synthetic route.

Core Building Block for Kinase-Focused Chemical Libraries

The piperazin-2-one core, when substituted with a pyridin-3-ylmethyl group, presents a hydrogen-bond-accepting pyridine nitrogen and a carbonyl oxygen in a geometry well-suited for ATP-binding site interactions. This positional isomer may offer a unique exit vector that is preferred in certain kinase inhibitor design strategies, warranting its inclusion in targeted compound collections for high-throughput screening.

Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.